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Compound of Interest

Compound Name: ACP-5862

Cat. No.: B2622267

For researchers, scientists, and drug development professionals, understanding the cross-
reactivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target
effects. This guide provides a detailed comparison of the kinase selectivity of ACP-5862, the
major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, with its
parent compound and other relevant kinases.

ACP-5862 is a potent and selective covalent inhibitor of BTK, playing a significant role in the
overall clinical activity of acalabrutinib.[1][2] Like its parent drug, ACP-5862 forms a covalent
bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible
inhibition.[1] This targeted mechanism is crucial for its therapeutic effect in B-cell malignancies.
However, the potential for interaction with other kinases, known as cross-reactivity, is a critical
aspect of its preclinical pharmacological profile.

Comparative Kinase Inhibition Profile

To assess the selectivity of ACP-5862, its inhibitory activity was evaluated against a panel of
kinases that possess a cysteine residue in a position homologous to Cys481 in BTK. This
analysis allows for a direct comparison of its off-target potential against closely related kinases.
The half-maximal inhibitory concentrations (IC50) for both ACP-5862 and its parent compound,
acalabrutinib, are presented in the table below.
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Kinase ACP-5862 IC50 (nM) Acalabrutinib IC50 (nM)
BTK 5.0 3.0
ITK >1000 >1000
TEC 110 46
TXK 290 130
BMX 130 68
EGFR >1000 >1000
ERBB2 >1000 >1000
ERBB4 19 10
BLK 450 170
JAK3 >1000 >1000

Data sourced from Podoll T, et al. J Pharmacol Exp Ther. 2023.

The data clearly demonstrates that ACP-5862 is a highly potent inhibitor of its primary target,
BTK, with an IC50 value of 5.0 nM.[3] Importantly, it exhibits significantly less potency against
other kinases in the panel, with IC50 values for most off-targets being substantially higher. This
indicates a high degree of selectivity for BTK. The kinase selectivity profile of ACP-5862 is
noted to be very similar to that of acalabrutinib.[4]

Kinome-Wide Selectivity Screening

Further investigation into the broader kinase cross-reactivity was conducted using the
KINOMEscan™ platform, a competitive binding assay that quantitatively measures the
interaction of a compound with a large panel of kinases. In this assessment, ACP-5862 was
screened at a concentration of 1 uM. The results of this comprehensive scan revealed a kinase
selectivity profile for ACP-5862 that is similar to that of acalabrutinib, which is known for its high
selectivity.[4] Acalabrutinib, when screened at 1 uM, was found to inhibit only a small
percentage of the non-mutant protein kinases in the panel, underscoring its focused activity.[5]
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The high selectivity of both acalabrutinib and ACP-5862 is a key differentiator from the first-
generation BTK inhibitor, ibrutinib, which has been associated with more off-target effects.[6]

Experimental Protocols

The following section outlines the methodologies used to generate the kinase inhibition data.

IC50 Determination for Cysteine-Containing Kinases

The half-maximal inhibitory concentrations (IC50) were determined using various biochemical
assays, including IMAP, LanthaScreen™, and Z'-LYTE™. The specific assay format was
dependent on the individual kinase.

General Protocol Outline:

o Reagents: Recombinant kinase, appropriate substrate (peptide or protein), ATP, and test
compound (ACP-5862 or acalabrutinib).

o Assay Procedure:

[¢]

The kinase and test compound were pre-incubated to allow for binding.

[e]

The kinase reaction was initiated by the addition of the substrate and ATP.

o

The reaction was allowed to proceed for a defined period at a controlled temperature.

[¢]

The reaction was stopped, and the level of substrate phosphorylation was quantified.

o Data Analysis: The percentage of kinase inhibition was calculated relative to a no-compound
control. IC50 values were determined by fitting the concentration-response data to a four-
parameter logistic equation.

KINOMEscan™ Profiling

The KINOMEscan™ assay platform (Eurofins DiscoverX) was utilized for broad kinase
selectivity profiling. This is a competition-based affinity binding assay.

Assay Principle:
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o A DNA-tagged kinase is incubated with the test compound (ACP-5862) and an immobilized,

active-site directed ligand.

« If the test compound binds to the kinase, it prevents the kinase from binding to the

immobilized ligand.

o The amount of kinase bound to the solid support is quantified using gPCR of the DNA tag.

e The results are reported as the percentage of the kinase that is inhibited from binding to the

immobilized ligand.

Signaling Pathway and Experimental Workflow

Visualizations

To further illustrate the context of this research, the following diagrams depict the relevant

signaling pathway and the general workflow of a kinase inhibition assay.
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Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the inhibitory action
of ACP-5862 on BTK.

© 2025 BenchChem. All rights reserved.

a4/7 Tech Support


https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://www.benchchem.com/product/b2622267?utm_src=pdf-body-img
https://www.benchchem.com/product/b2622267?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2622267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Assay Preparation

ACP-5862

Kinase Solution (Serial Dilution)

!

Assay Plate

Reaction

Pre-incubation
(Kinase + Inhibitor)

!

Reaction Initiation
(Add ATP + Substrate)

!

Kinase Reaction

Detection & Analysis

Signal Detection
(e.g., Luminescence, Fluorescence)

!

Data Analysis
(Calculate % Inhibition)

!

IC50 Determination

Click to download full resolution via product page

Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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